molecular formula C8H13N3O B2504751 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine CAS No. 1506822-54-3

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine

Cat. No.: B2504751
CAS No.: 1506822-54-3
M. Wt: 167.212
InChI Key: YUDISKHKDSDHIP-UHFFFAOYSA-N
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Description

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine typically involves the reaction of a pyrimidine derivative with an appropriate amine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with methoxymethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(methoxymethyl)pyrimidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-6-7-3-5-10-8(11-7)2-4-9/h3,5H,2,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDISKHKDSDHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506822-54-3
Record name 2-[4-(methoxymethyl)pyrimidin-2-yl]ethan-1-amine
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